molecular formula C14H15ClN4O4S B4580806 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B4580806
M. Wt: 370.8 g/mol
InChI Key: PWGGQEWNUQSDPB-OMCISZLKSA-N
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Description

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological assays and materials applications .

Properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfonyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4S/c1-23-13-4-2-3-11(5-13)6-16-18-14(20)9-24(21,22)10-19-8-12(15)7-17-19/h2-8H,9-10H2,1H3,(H,18,20)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGQEWNUQSDPB-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

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